Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one structure
93634-54-9 structure
اسم المنتج:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
كاس عدد:93634-54-9
وسط:C12H11NO2
ميغاواط:201.221243143082
MDL:MFCD00220066
CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
    • (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
    • NSC636401
    • NSC624441
    • (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
    • (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
    • DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • AHF103177
    • 5903AC
    • ST2408385
    • (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
    • 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
    • (z)-4-(4-methylbenzylidene)-
    • (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
    • 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
    • MDL: MFCD00220066
    • نواة داخلي: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
    • مفتاح Inchi: DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • ابتسامات: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

حساب السمة

  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 1
  • تعقيدات: 323
  • طوبولوجي سطح القطب: 38.7

الخصائص التجريبية

  • كثيف: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 139-140 ºC
  • الذوبان: Slightly soluble (1.2 g/l) (25 º C),

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one أمن المعلومات

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM130173-5g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
$298 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-50mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
50mg
85.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-1g
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
¥301.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥101.0 2023-09-05
Fluorochem
227150-5g
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
£192.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233529-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥105.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-200mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
200mg
197.0CNY 2021-07-12
Ambeed
A176916-100mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
100mg
$30.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
250mg
298CNY 2021-05-08
Chemenu
CM130173-1g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
$281 2021-08-05

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 - 7 h, 75 - 85 °C; cooled
المراجع
A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group
Kawasaki, Atsushi; Maekawa, Kei; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Tetrahedron, 2004, 60(42), 9517-9524

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate
المراجع
An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters
Jia, Jia; Fan, Dongyang; Zhang, Jian; Zhang, Zhenfeng; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

طريقة الإنتاج 3

رد فعل الشرط
المراجع
Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation
Cativiela, C.; Fernandez, J.; Mayoral, J. A.; Melendez, E.; Oro, L. A.; et al, Anales de Quimica, 1983, 79(2), 188-93

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, rt → reflux; cooled
المراجع
Concerning the thermal diastereomerization of the green fluorescent protein chromophore
Hager, Beate; Schwarzinger, Bettina; Falk, Heinz, Monatshefte fuer Chemie, 2006, 137(2), 163-168

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C
المراجع
Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids
Cao, Hao-Qiang; Liu, Hao-Nan ; Liu, Zhe-Yuan; Qiao, Baokun; Zhang, Fa-Guang ; et al, Organic Letters, 2020, 22(16), 6414-6419

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Acetic anhydride ;  100 °C
المراجع
A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation
Liu, Bingjie; Zhang, Yueteng; Huang, Gang; Zhang, Xinting; Niu, Pengfei; et al, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, rt
المراجع
Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones
Zhang, Zhenfeng; Hu, Qiupeng; Wang, Yingjie; Chen, Jianzhong; Zhang, Wanbin, Organic Letters, 2015, 17(21), 5380-5383

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
المراجع
An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation
Jia, Jia; Ling, Zheng; Zhang, Zhenfeng; Tamura, Ken; Gridnev, Ilya D.; et al, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, 25 °C
المراجع
Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction
An, Qianjin; Shen, Jiefeng; Liu, Delong; Liu, Yangang; Zhang, Wanbin, Organic Letters, 2017, 19(11), 2925-2928

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  rt; 1 h, reflux
المراجع
Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus
Matiadis, Dimitris ; Tsironis, Dimitrios ; Stefanou, Valentina; Boussias, Spyridon; Panagiotopoulou, Angeliki; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
المراجع
Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives
Suh, Junghun; Lee, Eun; Myoung, Young Chan; Kim, Minwoo; Kim, Soodan, Journal of Organic Chemistry, 1985, 50(7), 977-80

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives
Chen, Yeh Long; Chen, Shwu Jing; Lee, Kuan Han; Huang, Bor Ruey; Tzeng, Cherng Chyi, Nucleosides & Nucleotides, 1993, 12(9), 925-40

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 100 - 110 °C; overnight, 25 °C
المراجع
Oxazolone-Based Photoswitches: Synthesis and Properties
Blanco-Lomas, Marina; Funes-Ardoiz, Ignacio; Campos, Pedro J.; Sampedro, Diego, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ;  rt
المراجع
Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos
Ouyang, Guang-Hui; He, Yan-Mei; Li, Yong; Xiang, Jun-Feng; Fan, Qing-Hua, Angewandte Chemie, 2015, 54(14), 4334-4337

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, reflux; reflux → rt; overnight, rt
المراجع
Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors
, Brazil, , ,

طريقة الإنتاج 16

رد فعل الشرط
المراجع
Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines
Hoshina, Hideki; Kubo, Kanji; Morita, Asako; Sakurai, Tadamitsu, Tetrahedron, 2000, 56(19), 2941-2951

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride ,  Water
المراجع
Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives
Hoshina, Hideki; Tsuru, Hitoshi; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Heterocycles, 2000, 53(10), 2261-2274

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4.5 h, reflux
المراجع
Preparation of peptides for treating resistant tumors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 h, 140 °C - reflux
المراجع
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
Clagg, Kyle; Hou, Haiyun; Weinstein, Adam B.; Russell, David; Stahl, Shannon S.; et al, Organic Letters, 2016, 18(15), 3586-3589

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate
المراجع
On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones
Cativiela, C.; Diaz de Villegas, M. D.; Melendez, E., Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

Related Articles

مقالات موصى بها

الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd